5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide

Catalog No.
S11386902
CAS No.
M.F
C18H15N3O3S2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H...

Product Name

5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide

IUPAC Name

5,6-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C18H15N3O3S2/c1-23-14-7-10-6-12(19-11(10)8-15(14)24-2)17(22)21-18-20-13(9-26-18)16-4-3-5-25-16/h3-9,19H,1-2H3,(H,20,21,22)

InChI Key

RZQGAVBTQUMQOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC3=NC(=CS3)C4=CC=CS4)OC

5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an indole core substituted with methoxy groups and a thiazole-thiophene moiety. Its molecular formula is C18H15N3O3S2C_{18}H_{15}N_{3}O_{3}S_{2} and it has a molecular weight of approximately 385.46 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry.

, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The amide bond can be reduced to yield an amine.
  • Substitution: The thiophene and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide has been investigated for its potential biological activities, particularly in the fields of:

  • Antimicrobial Activity: It may exhibit properties that inhibit the growth of bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest it could have effects on cancer cell lines, making it a candidate for further research in cancer therapeutics.
  • Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The synthesis of 5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide typically involves several steps:

  • Preparation of Indole Derivative: The starting material is often a substituted indole, which can be synthesized through cyclization reactions involving appropriate precursors.
  • Formation of Thiazole Ring: This is achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions.
  • Coupling Reaction: The thiazole intermediate is then coupled with the indole derivative to form the final amide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The unique properties of 5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide make it suitable for various applications:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Material Science: Potential use in organic electronics due to its electronic properties derived from the thiophene-thiazole structure.
  • Biological Research: It may serve as a probe in studies involving biological pathways related to its structural components .

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary research indicates that it may bind to specific biological targets, influencing pathways associated with inflammation and cancer progression. Further studies are needed to elucidate these interactions at the molecular level and determine the binding affinities and mechanisms involved.

Several compounds share structural similarities with 5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide. A comparison highlights its unique features:

Compound NameStructural FeaturesDistinctions
3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamideBenzamide core with methoxy groupsLacks indole structure
N-(4-(thiophen-2-yl)thiazol-2-yl)benzamideBenzamide without methoxy groupsDifferent reactivity and solubility
3,5-dimethoxy-N-(thiazol-2-yl)benzamideLacks thiophene ringAltered electronic properties

The presence of both methoxy groups and the thiazole-thiophene moiety in 5,6-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-indole-2-carboxamide imparts unique electronic and steric characteristics. This versatility distinguishes it from similar compounds, making it an attractive candidate for further exploration in medicinal chemistry and material science .

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

385.05548370 g/mol

Monoisotopic Mass

385.05548370 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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